molecular formula C19H23N7O3S B12191741 Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B12191741
M. Wt: 429.5 g/mol
InChI Key: PAOBOVYQRNEQRD-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of triazole, pyridazine, piperidine, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with piperidine and thiazole derivatives. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, reducing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl [2-({[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may target microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H23N7O3S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C19H23N7O3S/c1-3-29-17(27)10-14-11-30-19(20-14)21-18(28)13-6-8-25(9-7-13)16-5-4-15-23-22-12(2)26(15)24-16/h4-5,11,13H,3,6-10H2,1-2H3,(H,20,21,28)

InChI Key

PAOBOVYQRNEQRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C=C3)C

Origin of Product

United States

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